N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 1105223-93-5) is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a substituted phenyl group. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.500 g/mol . The compound features:
- A thieno[3,2-d]pyrimidine core with a 3-methyl and 4-oxo functionalization.
- A 7-phenyl substituent on the thienopyrimidine ring.
- A sulfanyl bridge connecting the core to an acetamide group, which is further substituted with a 2-ethyl-6-methylphenyl group.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-16-12-8-9-15(2)20(16)25-19(28)14-31-24-26-21-18(17-10-6-5-7-11-17)13-30-22(21)23(29)27(24)3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVMYSOFRJOETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its biological significance. The chemical formula is , and it possesses a molecular weight of approximately 320.43 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,2-d]pyrimidines. For instance, derivatives have shown significant activity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
In Vitro Studies
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using MTT assays. The IC50 values for several derivatives were reported, indicating their effectiveness in inhibiting cancer cell growth.
- Mechanism of Action : The mechanism involves inducing apoptosis through caspase activation and cell cycle arrest at the S phase. This was corroborated by docking studies that revealed favorable binding interactions with target proteins involved in cell proliferation and survival .
Case Studies
In a study focusing on novel thiophene derivatives:
- Compound 3b exhibited an IC50 of 3.105 µM against HepG2 cells and showed selective toxicity towards cancer cells over normal cells.
- Compound 4c demonstrated an IC50 of 0.126 µM against AKT, highlighting its potential as a targeted therapy for liver cancer .
Antimicrobial Activity
The biological activity of thieno[3,2-d]pyrimidine derivatives extends to antimicrobial properties as well.
- Antibacterial and Antifungal Activity : Research indicates that certain derivatives exhibit potent antibacterial effects against pathogens such as E. coli and S. aureus, as well as antifungal activity against C. albicans.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific substitutions on the thieno[3,2-d]pyrimidine scaffold:
- Electron-donating groups enhance activity against various pathogens.
- The presence of sulfur in the structure is crucial for maintaining biological activity across different assays.
Summary Table of Biological Activities
| Activity Type | Compound Example | Target Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Anticancer | Compound 3b | HepG2 | 3.105 | Selective toxicity |
| Anticancer | Compound 4c | AKT | 0.126 | Strong kinase inhibitor |
| Antimicrobial | Various | E. coli, S. aureus | Varies | Higher activity than standard antibiotics |
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 7-phenyl group in the target compound may enhance interactions with hydrophobic pockets in enzymes, while analogs with nitro () or chloro () groups could exhibit altered electronic profiles.
- Pharmacokinetics : Higher molecular weight and lipophilicity in the target compound may improve membrane permeability but reduce aqueous solubility compared to .
- Biological Targets: Thienopyrimidine cores are often associated with kinase inhibition; substituent variations could modulate selectivity for specific kinases .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves careful control of reaction conditions (e.g., temperature, solvent, and stoichiometry). For example, a yield of 80% was achieved for a structurally similar acetamide derivative using DMSO as a solvent, with purification via recrystallization and characterization by melting point analysis (230–232°C) and H NMR (DMSO-, δ 12.50 ppm for NH protons) . Elemental analysis (C, N, S) should align with theoretical values (e.g., C: 45.36% vs. 45.29% observed) to confirm purity .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer: Key techniques include:
- H NMR : Assign proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 344.21) .
- Elemental Analysis : Validate C, H, N, S content against calculated values (e.g., S: 9.32% theoretical vs. 9.30% observed) .
Advanced Research Questions
Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For analogous acetamide derivatives, monoclinic crystal systems (e.g., space group ) with unit cell parameters () have been reported . Intramolecular hydrogen bonds (N–H⋯N) stabilize folded conformations, while intermolecular interactions (e.g., π-π stacking) influence crystallinity . Database surveys (Cambridge Structural Database) can compare structural motifs with related compounds .
Q. How can computational methods predict the biological activity or pharmacokinetic properties of this compound?
- Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains) based on the thienopyrimidine core.
- QSAR Modeling : Correlate substituent effects (e.g., methyl or ethyl groups on phenyl rings) with activity using descriptors like logP and polar surface area .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions, guided by SMILES notation (e.g., .
Q. What strategies are effective for investigating structure-activity relationships (SAR) of this compound?
- Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replacing ethyl with methoxy groups) and evaluate biological activity changes. For example, fluorophenyl or chlorophenyl substitutions in related compounds showed varied potency .
- Bioisosteric Replacement : Substitute the thioacetamide group with sulfone or phosphonate moieties to assess metabolic stability .
- In Vitro Assays : Test cytotoxicity (e.g., IC in cancer cell lines) and correlate with structural features (e.g., planarity of the thienopyrimidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
